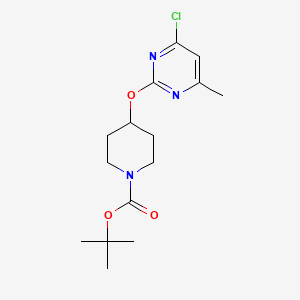

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2 and a molecular weight of 311.81 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a chlorinated pyrimidine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 4-chloro-6-methylpyrimidine with piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorinated pyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is C15H22ClN3O3, with a molecular weight of approximately 327.81 g/mol . The compound features a piperidine ring substituted with a tert-butyl group and a pyrimidine moiety, which contributes to its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in anticancer therapy. Pyrimidines are known for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer types, including breast and lung cancers, by acting as inhibitors of specific kinases crucial for tumor growth .

2. Antimicrobial Properties

Compounds containing pyrimidine rings have been evaluated for their antimicrobial activities. Research indicates that certain derivatives exhibit significant antibacterial effects against Gram-positive bacteria, suggesting that this compound could be developed into an antimicrobial agent . The mechanism often involves interference with bacterial DNA synthesis.

3. Neurological Applications

There is emerging interest in the neurological applications of piperidine derivatives. Compounds similar to this compound are being investigated for their potential effects on neurotransmitter modulation. This could lead to advancements in treatments for neurodegenerative diseases or mood disorders .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer properties of various pyrimidine derivatives, including those structurally related to this compound. The findings indicated that certain compounds exhibited IC50 values in the nanomolar range against breast cancer cell lines, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, researchers tested several pyrimidine-based compounds against multiple bacterial strains. Results showed that some derivatives had minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against resistant strains of Staphylococcus aureus, indicating strong antibacterial properties .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

- tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate

- tert-Butyl 4-(2,3-dioxopiperazin-1-yl)piperidine-1-carboxylate

- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

These compounds share similar structural features but differ in their substituents and chemical properties, making each unique in its applications and reactivity.

Biologische Aktivität

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate, with CAS number 1289387-03-6, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22ClN3O3, with a molecular weight of 327.81 g/mol. The compound features a piperidine ring substituted with a pyrimidine derivative, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety is particularly relevant as pyrimidines are known to exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria .

- Anticancer Properties : Research indicates that derivatives of pyrimidine can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine-based compounds. For instance, derivatives have been evaluated against multiple strains of bacteria, demonstrating minimum inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against pathogens such as Staphylococcus aureus and Listeria monocytogenes .

Anticancer Effects

In vitro studies on cancer cell lines have shown that this compound exhibits significant cytotoxicity. For example:

- MDA-MB-231 Cell Line : The compound displayed potent inhibitory effects on the proliferation of this triple-negative breast cancer (TNBC) cell line, with an IC50 value reported at approximately 0.126 μM .

- Selectivity Index : The compound showed a favorable selectivity index over non-cancerous cells, indicating a potential therapeutic window for targeting cancer cells while minimizing toxicity to normal tissues .

Case Studies

Several case studies have documented the pharmacological effects of related compounds in preclinical models:

- In Vivo Efficacy : In a BALB/c nude mouse model of TNBC, treatment with similar compounds resulted in significant reductions in lung metastasis compared to controls .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit matrix metalloproteinases (MMPs), which are often implicated in cancer metastasis and progression .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-10-9-12(16)18-13(17-10)21-11-5-7-19(8-6-11)14(20)22-15(2,3)4/h9,11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGHRCAAAUGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.